molecular formula C9H9NO4 B3379985 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid CAS No. 180340-64-1

5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid

Cat. No.: B3379985
CAS No.: 180340-64-1
M. Wt: 195.17 g/mol
InChI Key: FJXIXGUIQHTUSS-UHFFFAOYSA-N
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Description

5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid (CAS: 180340-64-1) is a bicyclic heterocyclic compound featuring a fused furo-azepine core and a carboxylic acid substituent. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . The compound’s structure includes a seven-membered azepine ring fused to a furan moiety, with a ketone group at position 5 and a carboxylic acid at position 3. This configuration confers unique physicochemical properties, making it a valuable building block in medicinal and synthetic chemistry .

Properties

IUPAC Name

5-oxo-4,6,7,8-tetrahydrofuro[3,2-b]azepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-3-1-2-6-8(10-7)5(4-14-6)9(12)13/h4H,1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXIXGUIQHTUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CO2)C(=O)O)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171558
Record name 5,6,7,8-Tetrahydro-5-oxo-4H-furo[3,2-b]azepine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180340-64-1
Record name 5,6,7,8-Tetrahydro-5-oxo-4H-furo[3,2-b]azepine-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-5-oxo-4H-furo[3,2-b]azepine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: Its structure may mimic certain biological molecules, making it useful in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylate

  • Molecular Formula: C₁₀H₁₁NO₄.
  • Key Difference : Replacement of the carboxylic acid with a methyl ester group.

7,7-Dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic Acid

  • Molecular Formula: C₁₀H₁₁NO₄ (corrected; erroneously lists C₈H₆FN₄O₃).
  • Key Difference :
    • Ring Fusion : Furo[3,2-c ]azepine vs. furo[3,2-b ]azepine, altering the spatial arrangement of substituents.
    • Substituents : Two methyl groups at position 5.
  • Impact : Increased steric hindrance may reduce reactivity or binding affinity in biological systems .

(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid

  • Molecular Formula: C₁₉H₁₇NO₄.
  • Key Difference : Incorporation of a phenyl group and a hexahydroisoindole system.
  • Impact : Extended π-system from the phenyl group enhances crystallinity and intermolecular interactions (e.g., O–H···O hydrogen bonds and C–H···π interactions), influencing solubility and stability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Melting Point
5-Oxo-4H...furo[3,2-B]azepine-3-carboxylic acid C₉H₉NO₄ 195.17 Carboxylic acid, ketone Likely polar solvents* Not reported
Methyl ester derivative C₁₀H₁₁NO₄ 209.20 Methyl ester, ketone Improved lipophilicity Not reported
7,7-Dimethyl variant C₁₀H₁₁NO₄ 209.20 Carboxylic acid, dimethyl Reduced aqueous solubility** Not reported
Phenyl-substituted analogue C₁₉H₁₇NO₄ 323.34 Phenyl, carboxylic acid Low (crystalline solid) Not reported

Stored as a liquid, suggesting solubility in organic solvents .
*
Dimethyl groups increase hydrophobicity .

Collision Cross-Section (CCS) Data

The target compound exhibits distinct CCS values for various adducts (e.g., [M+H]⁺: 138.6 Ų), which are critical for mass spectrometry-based identification. Comparable data for analogues are unavailable, but structural differences (e.g., ester vs. acid) would alter CCS profiles .

Biological Activity

5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on various studies and research findings.

Chemical Structure

The compound features a fused ring system that includes a furo[3,2-B]azepine structure. Its molecular formula is C11H9NO3C_{11}H_9NO_3, with the following structural representation:

Structure C11H9NO3\text{Structure }C_{11}H_9NO_3

1. Antioxidant Activity

A study evaluating the antioxidant potential of various compounds similar to this compound found that derivatives of furochromones exhibited significant free radical-scavenging abilities. The presence of specific substituents on the furochromone scaffold influenced their efficacy in scavenging free radicals and inhibiting lipid peroxidation. For instance, compounds with electron-withdrawing groups showed enhanced antioxidant properties compared to their electron-donating counterparts .

2. Inhibition of Enzymes

Research has demonstrated the ability of furo[3,2-B]azepine derivatives to inhibit key enzymes associated with neurodegenerative diseases. Specifically, these compounds have been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in Alzheimer's disease. The most active derivatives exhibited IC50 values in the low micromolar range (e.g., 10.4 μM for AChE) indicating potent inhibitory effects .

CompoundAChE IC50 (μM)BChE IC50 (μM)
5-Oxo-4H...10.47.7
Other Derivative19.213.2

3. Anti-inflammatory Properties

The anti-inflammatory activity of furo[3,2-B]azepine derivatives was assessed through their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds demonstrated moderate inhibition of COX-2 with IC50 values around 15 μM. This suggests their potential application in treating inflammatory conditions .

4. Cytotoxic Effects

In vitro studies on various cancer cell lines have shown that certain derivatives possess cytotoxic properties. For example, compounds were evaluated against the MCF-7 breast cancer cell line and exhibited varying degrees of cytotoxicity, with some leading to significant cell death at concentrations below 20 μM .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Case Study on Antioxidant Activity : A series of furochromone derivatives were synthesized and evaluated for their antioxidant capacity using DPPH radical scavenging assays. The most effective compound exhibited a scavenging rate comparable to standard antioxidants like ascorbic acid.
  • Case Study on Enzyme Inhibition : Molecular docking studies were performed to elucidate the interaction between furo[3,2-B]azepine derivatives and AChE. The docking results indicated favorable binding interactions that correlated with experimental inhibition data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid

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